1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea
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Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea, also known as CP-690550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This molecule has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Applications in Acetylcholinesterase Inhibition
Research indicates that urea derivatives can act as potent acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, testing their inhibitory activities against acetylcholinesterase. Their study aimed to optimize the spacer length and test compounds with greater conformational flexibility, revealing that certain structural modifications could enhance inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.
Metabolic Studies
Another study by Welter et al. (2013) focused on 2-Methiopropamine, a thiophene analogue of methamphetamine, examining its metabolism in rats and humans. The research identified major metabolic pathways, including N-demethylation and hydroxylation, facilitated by cytochrome-P450 isoenzymes. This study contributes to understanding the metabolic fate of thiophene derivatives, which can be pivotal in drug design and forensic toxicology Welter, Meyer, Wolf, Weinmann, Kavanagh, & Maurer, 2013.
Synthetic Methodologies
Research into synthetic methodologies for urea derivatives is also significant. Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, highlighting the importance of stereochemistry in the biological activity of urea derivatives. Their work provides insights into the synthesis of complex urea derivatives with potential pharmaceutical applications Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010.
Chemical Structure-Activity Relationships
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, as studied by Fotsch et al. (2001), show how modifications to chemical structures can influence the activity of urea derivatives as neuropeptide Y5 receptor antagonists. This type of research is crucial for designing more effective therapeutic agents Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001.
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-11(15,8-4-5-8)7-12-10(14)13-9-3-2-6-16-9/h2-3,6,8,15H,4-5,7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSKGPBZUVEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea |
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